

Validating In Vivo Target Engagement of SR 146131: A Comparative Guide

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Compound of Interest

Compound Name: SR 146131

Cat. No.: B1682613

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This guide provides a comprehensive comparison of in vivo methods to validate target engagement of **SR 146131**, a potent and selective agonist of the Cholecystokinin 1 (CCK1) receptor. Understanding and confirming that a compound interacts with its intended target in a living organism is a critical step in the drug development process. This document outlines key experimental approaches, presents available quantitative data for comparison, and provides detailed protocols to aid in the design and execution of in vivo studies.

Introduction to SR 146131 and its Target

SR 146131 is a nonpeptide agonist with high affinity and selectivity for the CCK1 receptor. The CCK1 receptor, a G protein-coupled receptor (GPCR), is primarily found in the gastrointestinal system, including the gallbladder, pancreas, and on vagal afferent neurons. Its activation is involved in various physiological processes, most notably the regulation of food intake, gastric emptying, and gallbladder contraction. Validating that **SR 146131** engages the CCK1 receptor in vivo is paramount for interpreting its pharmacological effects and therapeutic potential.

Comparative Analysis of In Vivo Target Engagement Methods

The primary methods for validating in vivo target engagement of a CCK1 receptor agonist like **SR 146131** are pharmacodynamic (PD) biomarker assays. These assays measure the

physiological response following the administration of the compound. While direct imaging of the CCK1 receptor in vivo is a desirable approach, the development of specific PET and SPECT radioligands for the CCK1 receptor is less advanced compared to the CCK2 receptor.

Pharmacodynamic (PD) Biomarker Assays

Activation of the CCK1 receptor by an agonist such as **SR 146131** is expected to elicit measurable physiological responses. The most relevant and quantifiable of these are the inhibition of food intake and the delay of gastric emptying.

Table 1: Quantitative Comparison of In Vivo Efficacy of CCK1 Receptor Agonists

Compound	Species	Endpoint	Dose/Route	Observed Effect
SR 146131	Mouse	Gastric Emptying	ED50 = 66 µg/kg p.o.	Inhibition of gastric emptying[1]
SR 146131	Rat	Food Intake (fasted)	≥ 0.1 mg/kg p.o.	Dose-dependent reduction in food intake[1]
A-71623	Mouse	Purkinje Cell Pathology	0.02 mg/kg/day i.p.	Protective effect; no significant effect on body weight
NN9056	Minipig	Food Intake & Body Weight	2-10 nmol/kg s.c.	Significant reduction in food intake and body weight

Note: Direct comparative studies under identical experimental conditions are limited. The data presented is compiled from individual studies and should be interpreted with caution.

In Vivo Imaging: PET and SPECT

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive techniques for visualizing and quantifying receptor occupancy in vivo. However, the development of specific radioligands for the CCK1 receptor has been challenging, with a more significant focus in the literature on developing tracers for the CCK2 receptor, which is overexpressed in certain cancers like medullary thyroid carcinoma. [2][3][4]

Currently, there are no widely available and validated PET or SPECT radioligands for routine in vivo imaging of the CCK1 receptor in preclinical research. Therefore, pharmacodynamic biomarker assays remain the primary method for validating target engagement of CCK1 receptor agonists.

Experimental Protocols

Food Intake Study in Rodents

This protocol outlines a method to assess the effect of a CCK1 receptor agonist on food intake in rats or mice.

Materials:

- **SR 146131** or alternative CCK1 receptor agonist
- Vehicle for compound administration (e.g., sterile water, saline, or as specified for the compound)
- Standard laboratory rodent chow or a palatable diet
- Metabolic cages equipped with food hoppers and measurement sensors
- Animal balance

Procedure:

- **Acclimation:** House animals individually in metabolic cages for at least 3 days to acclimate to the environment and measurement devices.
- **Fasting:** Fast the animals overnight (e.g., 16 hours) with free access to water.

- Compound Administration: Administer **SR 146131** or vehicle orally (p.o.) or via the desired route at various doses.
- Food Presentation: Immediately after compound administration, provide a pre-weighed amount of food.
- Measurement: Record cumulative food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes) and at 24 hours.
- Data Analysis: Calculate the food intake in grams for each animal at each time point. Compare the food intake between the compound-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). Determine the dose-response relationship.

Gastric Emptying Study in Mice

This protocol describes a method to measure the rate of gastric emptying in mice using a non-radioactive test meal.

Materials:

- **SR 146131** or alternative CCK1 receptor agonist
- Vehicle for compound administration
- Test Meal: e.g., 0.5% methylcellulose solution containing a non-absorbable marker like phenol red.
- Spectrophotometer

Procedure:

- Fasting: Fast mice for 16-24 hours with free access to water.
- Compound Administration: Administer **SR 146131** or vehicle orally (p.o.) 30-60 minutes before the test meal.

- Test Meal Administration: Administer a fixed volume of the test meal (e.g., 0.2 mL) to each mouse via oral gavage.
- Euthanasia and Stomach Collection: At a predetermined time point after the test meal (e.g., 20 minutes), euthanize the mice.
- Stomach Content Analysis:
 - Clamp the pylorus and cardia of the stomach and carefully dissect it out.
 - Homogenize the entire stomach in a known volume of alkaline solution (e.g., 0.1 N NaOH) to extract the phenol red.
 - Centrifuge the homogenate and measure the absorbance of the supernatant at the appropriate wavelength for phenol red (e.g., 560 nm).
- Data Analysis:
 - Create a standard curve of phenol red to determine the amount of marker remaining in the stomach.
 - Calculate the percentage of gastric emptying for each mouse using the formula: % Gastric Emptying = $(1 - (\text{Amount of marker in stomach} / \text{Average amount of marker in stomachs at time 0})) \times 100$
 - Compare the percentage of gastric emptying between the compound-treated and vehicle-treated groups.

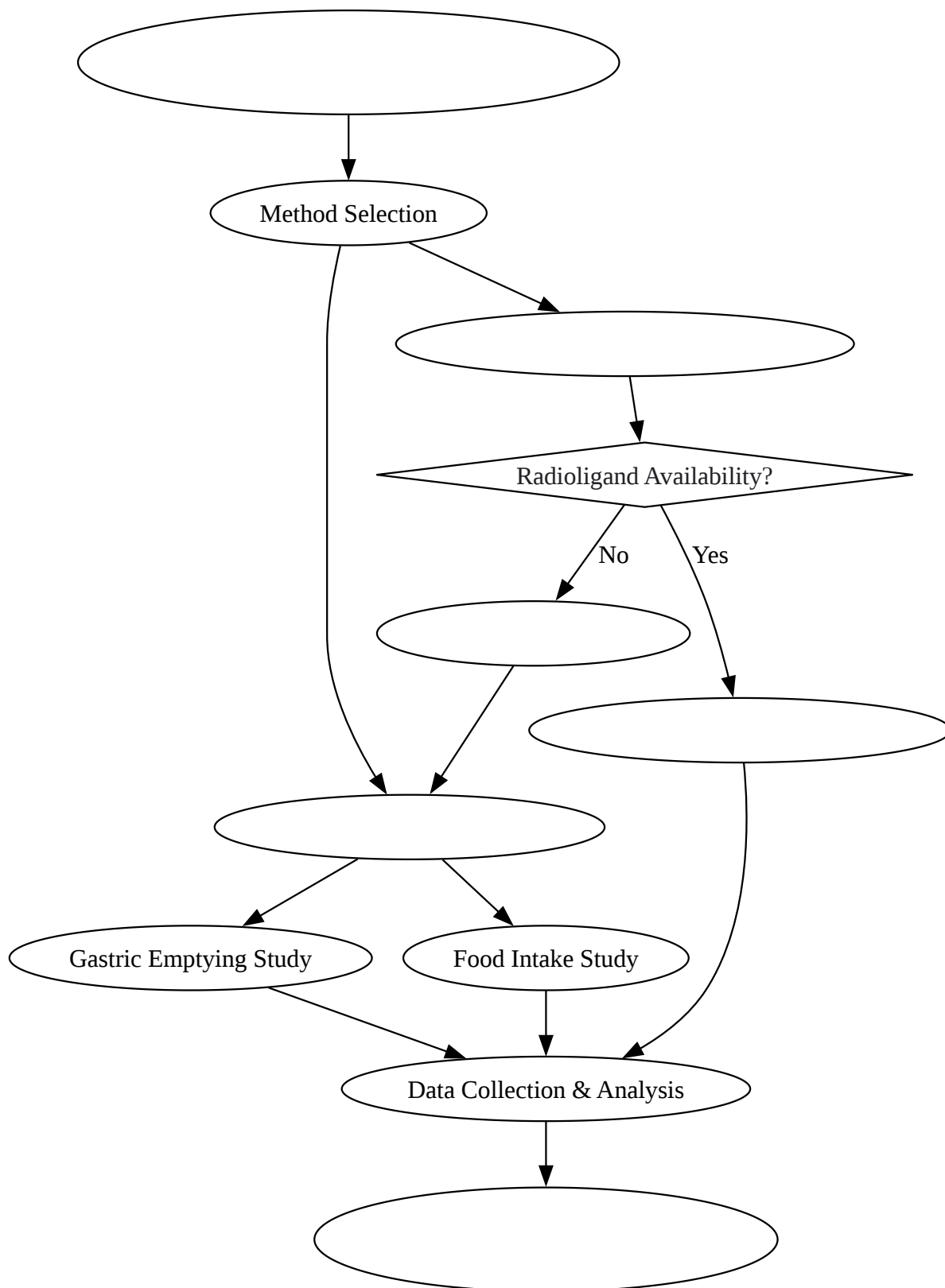
Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the CCK1 receptor signaling pathway and the experimental workflow for validating target engagement.

CCK1 Receptor Signaling Pathway

Caption: CCK1 Receptor Signaling Pathway.

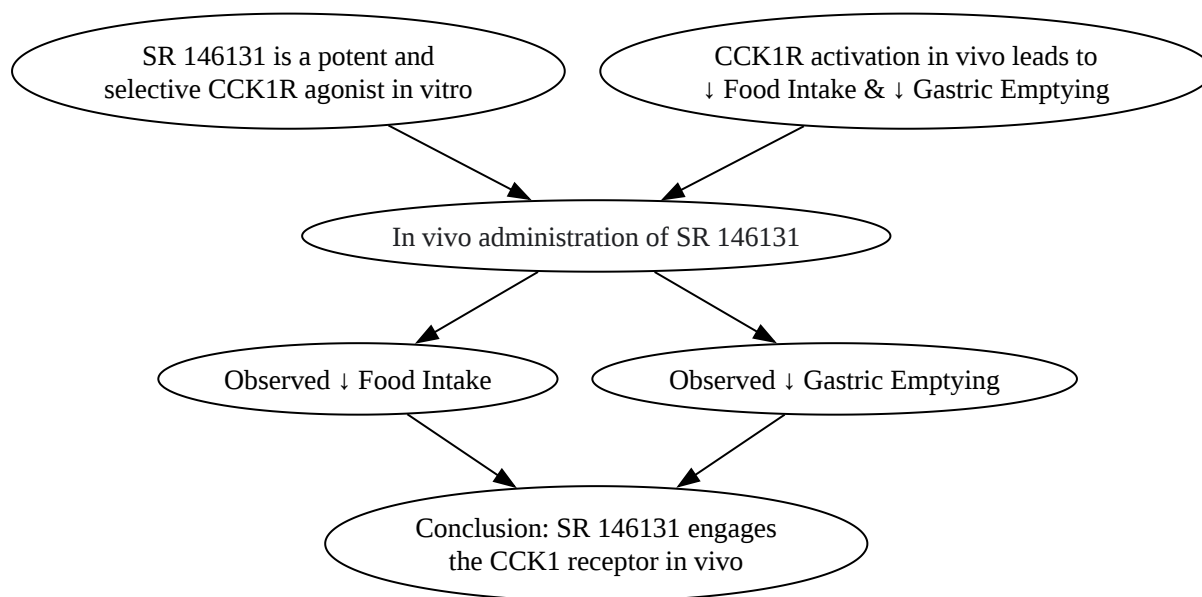
Experimental Workflow for In Vivo Target Engagement Validation



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Caption: Workflow for In Vivo Validation.

Logical Relationship of Evidence for Target Engagement

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Caption: Evidence for Target Engagement.

Conclusion

Validating the in vivo target engagement of **SR 146131** is achievable through well-designed pharmacodynamic studies. The measurement of its effects on food intake and gastric emptying provides robust and quantifiable endpoints. While direct in vivo imaging of the CCK1 receptor remains an area for future development, the pharmacodynamic methods outlined in this guide offer a reliable approach for confirming that **SR 146131** interacts with its intended target in a living system, a crucial step in its journey as a potential therapeutic agent.

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